1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea
Description
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea is a urea derivative featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and a 3-methoxyphenylurea moiety. Its synthesis typically involves the reaction of aryl acid hydrazides with carbonyl intermediates under phosphorus oxychloride catalysis, as exemplified in analogous oxadiazole syntheses . The compound’s structure is characterized by:
- 1,3,4-Oxadiazole ring: Enhances metabolic stability and electronic versatility.
- 3-Methoxyphenylurea: Provides hydrogen-bonding capacity via the urea linkage, critical for target recognition in biological systems.
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPKVMDTXMUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 289.72 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
-
Anticancer Activity
- The compound has shown promising results in inhibiting various cancer cell lines. For example, studies indicated that derivatives of 1,3,4-oxadiazole exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity
- Enzyme Inhibition
Table 1: Anticancer Activity of this compound
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Salmonella typhi | 18 | |
| Bacillus subtilis | 20 | |
| Escherichia coli | 12 |
Table 3: Enzyme Inhibition
Case Studies
- Case Study on Anticancer Properties
- Antimicrobial Efficacy Assessment
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
Key Findings :
Substituent Variations on the Aromatic Rings
Key Findings :
Positional Isomerism and Urea Linkage Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
